molecular formula C6H4FN3O4 B7936623 4-Fluoro-2,6-dinitroaniline CAS No. 82366-44-7

4-Fluoro-2,6-dinitroaniline

Cat. No.: B7936623
CAS No.: 82366-44-7
M. Wt: 201.11 g/mol
InChI Key: NCULVGHRNORGOV-UHFFFAOYSA-N
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Description

4-Fluoro-2,6-dinitroaniline is a chemical compound with the molecular formula C7H5FN3O4. It is a derivative of aniline, where the hydrogen atoms at positions 2 and 6 on the benzene ring are replaced by nitro groups (NO2), and the hydrogen at position 4 is replaced by a fluorine atom. This compound is part of the dinitroaniline family, known for their applications in various fields, particularly as herbicides.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2,6-dinitroaniline typically involves the nitration of 4-fluoroaniline. The process can be carried out in a continuous-flow microreactor, which allows for a safe, efficient, and selective one-step dinitration using nitric acid as the nitrating agent . This method is preferred over traditional batch processes due to its reduced risk of hazardous exothermic reactions and the need for less solvent.

Industrial Production Methods: In industrial settings, the production of dinitroaniline derivatives often involves a two-step nitration process. Initially, 4-fluoroaniline undergoes mononitration to form 4-fluoro-2-nitroaniline, followed by a second nitration step to introduce the second nitro group at the 6-position . This method ensures better control over the reaction conditions and minimizes the risk of over-nitration and decomposition.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-2,6-dinitroaniline can undergo various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Reduction: 4-Fluoro-2,6-diaminoaniline.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

4-Fluoro-2,6-dinitroaniline has several applications in scientific research:

Mechanism of Action

The primary mechanism of action of 4-Fluoro-2,6-dinitroaniline involves the inhibition of tubulin polymerization. This compound binds to tubulin proteins, preventing their assembly into microtubules, which are essential for cell division. This disruption of the mitotic spindle formation leads to cell cycle arrest and ultimately cell death .

Comparison with Similar Compounds

    Pendimethalin: N-(1-ethylpropyl)-3,4-dimethyl-2,6-dinitroaniline.

    Trifluralin: α,α,α-trifluoro-2,6-dinitro-N,N-dipropyl-p-toluidine.

    Oryzalin: 3,5-dinitro-N4,N4-dipropylsulfanilamide.

Comparison: 4-Fluoro-2,6-dinitroaniline is unique due to the presence of a fluorine atom, which can influence its chemical reactivity and biological activity. Compared to other dinitroaniline compounds, it may exhibit different binding affinities and selectivities towards tubulin proteins, potentially leading to variations in its herbicidal efficacy and toxicity profiles .

Properties

IUPAC Name

4-fluoro-2,6-dinitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4FN3O4/c7-3-1-4(9(11)12)6(8)5(2-3)10(13)14/h1-2H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCULVGHRNORGOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])N)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70323071
Record name 4-fluoro-2,6-dinitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70323071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82366-44-7
Record name NSC402975
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402975
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-fluoro-2,6-dinitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70323071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 4-fluoro-2,6-dinitro(trifluoroacetamido)benzene (297 mg, 1.00 mmol) in 10% K2CO3 (10 mL) was refluxed for 1 h, then cooled to room temperature to give yellow crystals. It was filtered and washed with cold water (2×1 mL), affording 105 mg (52%) of the title compound. 1H NMR (DMSO-d6): δ 8.254 (s, 2H), 8.460 (d, 2H, J=8.4).
Name
4-fluoro-2,6-dinitro(trifluoroacetamido)benzene
Quantity
297 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
52%

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